molecular formula C8H13NO B13959623 2-Azabicyclo[3.3.1]nonan-7-one CAS No. 58937-88-5

2-Azabicyclo[3.3.1]nonan-7-one

Cat. No.: B13959623
CAS No.: 58937-88-5
M. Wt: 139.19 g/mol
InChI Key: UAVCLXBCZCAQSB-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.3.1]nonan-7-one is a nitrogen-containing heterocyclic compound with a bicyclic structure. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The rigid and three-dimensional structure of this compound makes it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.3.1]nonan-7-one can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method utilizes a δ-C-carbonylation process, where tertiary alkylamines undergo a radical reaction to form the bicyclic structure . Another method involves the use of SmI2-mediated radical cyclization, which has been shown to be effective in constructing the azabicyclic framework .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and scalability. The use of high-pressure carbon monoxide and specific oxidants, such as Pb(OAc)4, can enhance the efficiency of the cyclization process . Additionally, the development of continuous flow reactors and other advanced technologies can further improve the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitrogen atom and the bicyclic structure, which can stabilize reactive intermediates.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

2-Azabicyclo[3.3.1]nonan-7-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.3.1]nonan-7-one involves its interaction with molecular targets through its nitrogen atom and bicyclic structure. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity. For example, in enantioselective sulfoxidation reactions, the compound’s rigid structure and hydrogen bonding capabilities play a crucial role in determining the reaction’s outcome .

Comparison with Similar Compounds

2-Azabicyclo[3.3.1]nonan-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which confer distinct reactivity and stability compared to other bicyclic compounds.

Properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-6-1-2-9-7(3-6)5-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVCLXBCZCAQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616513
Record name 2-Azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58937-88-5
Record name 2-Azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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